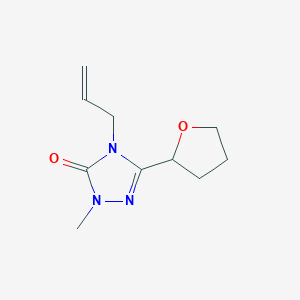

1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

1-Methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The compound features a methyl group at position 1, an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at position 3, and a propenyl (allyl) group at position 3. These substituents influence its physicochemical and biological behavior, such as solubility, acidity, and reactivity.

Properties

IUPAC Name |

2-methyl-5-(oxolan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-6-13-9(8-5-4-7-15-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSZJEHEMCEGFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCO2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research.

The compound is characterized by its unique structure which includes a triazole ring and an oxolane moiety. The IUPAC name reflects its complex structure, which contributes to its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as cyclization and functional group transformations.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to show activity against a variety of bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 1-Methyl... | Not yet tested | TBD |

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. For example, studies have shown that certain triazoles can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Case Study: Induction of Apoptosis

In a study involving a structurally similar triazole compound, significant apoptosis was observed in MDA-MB-231 breast cancer cells when treated with the compound at varying concentrations. The increase in annexin V-FITC positive cells indicated late-stage apoptosis.

Table 2: Apoptotic Induction in Cancer Cell Lines

| Treatment Concentration | % Apoptotic Cells (Annexin V-FITC) |

|---|---|

| Control | 0.18% |

| Low Dose (10 µM) | 5.00% |

| Medium Dose (50 µM) | 15.00% |

| High Dose (100 µM) | 22.04% |

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: Some triazoles can modulate ROS levels within cells, contributing to their cytotoxic effects against cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies on related triazole derivatives suggest favorable absorption and distribution characteristics.

Table 3: Predicted ADMET Properties

| Property | Value |

|---|---|

| Solubility | High |

| Lipophilicity | Moderate |

| Toxicity | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents:

- Oxolan-2-yl group : The oxygen-containing tetrahydrofuran ring likely improves solubility in polar solvents relative to purely aromatic substituents (e.g., benzyl in ).

Spectroscopic Characterization

Key spectral differences arise from substituent electronic environments:

The allyl group’s vinyl protons and oxolane’s oxygenated carbons distinguish the target compound from derivatives with aromatic or alkyl substituents.

Acidic Properties and pKa Values

The triazolone ring exhibits weak acidity (pKa ~9–12 in non-aqueous media) . Substituents modulate acidity:

The target’s oxolane likely reduces acidity compared to nitro- or hydroxy-substituted analogs.

Antioxidant Activity

Derivatives with phenolic groups (e.g., 3,4-dihydroxybenzylidenamino in ) show high radical scavenging activity (IC₅₀: 10–50 μM), comparable to BHT/BHA . The target compound lacks phenolic -OH but may chelate metals via the triazolone carbonyl, offering moderate activity.

Antimicrobial and Antitumor Activity

- Antimicrobial : Benzyl/aryl derivatives (e.g., ) inhibit Gram-positive bacteria (MIC: 8–32 μg/mL).

- Antitumor : Allyl-containing analogs (e.g., ) show moderate activity against breast cancer cells (IC₅₀: 20–50 μM).

The target’s allyl group may enhance cytotoxicity via alkylation of cellular nucleophiles.

Q & A

What are the common synthetic routes for 1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include:

- Route Selection: Use pre-functionalized oxolane (tetrahydrofuran) derivatives as starting materials to introduce the oxolan-2-yl moiety. Allylation (prop-2-en-1-yl) can be achieved via nucleophilic substitution or transition metal-catalyzed coupling .

- Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield. For example, ethanol recrystallization yielded 69–72% in similar triazolone syntheses . Reflux duration (4–6 hours) and stoichiometric ratios (e.g., NaBH₄ for reduction steps) are critical for purity .

- Characterization: Confirm structure via (e.g., allyl protons at δ 5.2–5.8 ppm) and IR (C=O stretch ~1700 cm) .

How can the physicochemical properties (e.g., pKa, solubility) of this triazolone derivative be experimentally determined?

Level: Advanced

Methodological Answer:

- pKa Determination: Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetone) using tetrabutylammonium hydroxide (TBAH) as titrant. Plot mV vs. titrant volume to calculate half-neutralization potentials (HNP) and derive pKa values .

- Solubility Profiling: Use shake-flask method with HPLC quantification. Test solvents like DMSO (high solubility for biological assays) or aqueous buffers (pH 1–7.4) to mimic physiological conditions .

- Thermal Stability: Differential scanning calorimetry (DSC) can identify melting points (e.g., 126–134°C for analogous compounds) and decomposition thresholds .

What strategies are effective for resolving contradictions in reported biological activities of structurally similar triazolones?

Level: Advanced

Methodological Answer:

- Standardized Assays: Re-evaluate activities using uniform protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, discrepancies in antifungal data may arise from varying fungal strains or incubation times .

- Structural Validation: Ensure compound purity (>95% via HPLC) and confirm stereochemistry (e.g., NOESY NMR for Z/E isomerism in allyl groups) .

- Mechanistic Studies: Use molecular docking to compare binding affinities of conflicting analogs. For instance, substituents like 4-methoxyphenyl may enhance target interactions via π-stacking .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Level: Advanced

Methodological Answer:

- Substituent Variation: Synthesize derivatives with modified oxolane (e.g., 3-methyloxolane) or allyl groups (e.g., propargyl instead of allyl). Compare activities to identify critical functional groups .

- Computational Modeling: Apply QSAR models using descriptors like logP, polar surface area, and H-bond donors. For example, allyl groups may enhance membrane permeability in antimicrobial assays .

- Biological Profiling: Test analogs against diverse targets (e.g., COX-2 for anti-inflammatory activity, EGFR for antitumor potential) to map multi-target effects .

What analytical techniques are most reliable for characterizing degradation products of this compound under stress conditions?

Level: Basic

Methodological Answer:

- Forced Degradation: Expose the compound to heat (40–80°C), UV light, or acidic/alkaline hydrolysis. Monitor degradation via:

- LC-MS/MS: Identify fragments (e.g., loss of oxolane ring at m/z ~85) .

- TGA-FTIR: Correlate weight loss with IR-detected volatile byproducts (e.g., CO₂ from decarboxylation) .

- Stability-Indicating Methods: Validate HPLC methods with resolution >2 between parent compound and degradants .

How can reaction mechanisms for key transformations (e.g., triazole ring formation) be elucidated?

Level: Advanced

Methodological Answer:

- Isotopic Labeling: Use -labeled hydrazines to track nitrogen incorporation into the triazole ring via HMBC NMR .

- Kinetic Studies: Monitor reaction progress using in-situ IR to detect intermediates (e.g., hydrazone formation at ~1650 cm) .

- Computational Chemistry: Perform DFT calculations to model transition states (e.g., cyclization energy barriers for triazole closure) .

What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Level: Basic

Methodological Answer:

- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Anticancer: NCI-60 cell line panel for broad screening, followed by apoptosis assays (Annexin V/PI staining) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenases .

How can regioselectivity challenges during allylation or oxolane functionalization be addressed?

Level: Advanced

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., triazole NH with Boc groups) to direct allylation to the desired position .

- Catalyst Design: Use Pd-catalyzed Tsuji-Trost allylation for stereochemical control. Chiral ligands (e.g., BINAP) can enhance enantioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for oxolane ring-opening, while THF promotes radical pathways .

What computational tools are recommended for predicting the environmental fate of this compound?

Level: Advanced

Methodological Answer:

- EPI Suite: Estimate biodegradability (BIOWIN), bioaccumulation (BCF), and toxicity (ECOSAR) .

- Molecular Dynamics: Simulate soil adsorption coefficients (Koc) using ClayFF force fields .

- Metabolic Pathways: Use PharmMapper or SwissADME to predict Phase I/II metabolism (e.g., allyl oxidation to epoxides) .

How should researchers design experiments to compare the bioactivity of this compound with commercial drugs?

Level: Basic

Methodological Answer:

- Dose-Response Curves: Use IC₅₀ values (e.g., 10–100 µM) for direct comparison with reference drugs (e.g., doxorubicin for anticancer activity) .

- Selectivity Index: Calculate ratios of cytotoxic vs. therapeutic concentrations (e.g., SI = IC₅₀(normal cells)/IC₅₀(cancer cells)) .

- Synergy Studies: Check combinatory effects with existing drugs via Chou-Talalay method (e.g., triazolones + fluconazole for antifungal synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.